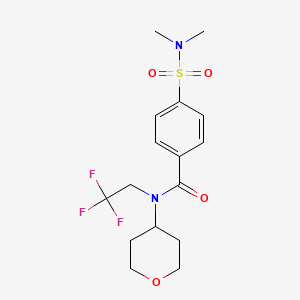
4-(N,N-dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(N,N-dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative, which is a class of compounds known for their wide range of biological activities. Benzamides are often explored for their potential applications in medicinal chemistry due to their ability to interact with various biological targets.
Synthesis Analysis
While the specific synthesis of 4-(N,N-dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide is not detailed in the provided papers, similar benzamide derivatives have been synthesized through acylation reactions. For instance, N-benzyl-N-(4-pyrazolylmethyl)benzenesulfamides were synthesized by acylation of amines with benzenesulfochlorides, as described in the synthesis of related compounds . This suggests that the synthesis of the compound may also involve acylation steps, possibly using a sulfamoyl chloride and amines with the appropriate substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is typically confirmed using techniques such as elemental analysis and 1H NMR spectroscopy . These methods help establish the identity and purity of the synthesized compounds. The molecular structure of benzamide derivatives is crucial for their biological activity, as it determines the way they interact with biological targets.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions depending on their substituents. For example, the presence of a dimethylamino group can facilitate catalysis in multicomponent reactions, as seen in the synthesis of 4H-benzo[b]pyran derivatives . The trifluoromethyl group in the compound of interest may also influence its reactivity, potentially affecting its electron-withdrawing properties and thus its interactions in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their functional groups. For instance, the presence of N,N-dimethylamino and trifluoromethyl groups can affect the solvatochromic behavior, charge transfer, and redox properties of the compounds . These properties are important for understanding the compound's behavior in biological systems and its potential as a drug candidate.
Relevant Case Studies
Although the provided papers do not mention case studies involving the specific compound, they do provide insights into the biological evaluation of similar benzamide derivatives. For example, some benzamide derivatives have shown antiproliferative activity and effects on mTORC1 and autophagy, which are important pathways in cancer biology . These findings suggest that the compound may also have potential biological applications that could be explored in future studies.
Scientific Research Applications
Supramolecular Assembly and Hydrogen Bonding
Research into molecules with specific functionalities, such as hydrogen bonding capabilities, is significant for the development of supramolecular assemblies. For example, studies on tetrafluoroterephthalic acid with aza compounds demonstrate the critical role of hydrogen bonds in assembling molecules into larger architectures. Such research indicates potential applications in designing new materials with tailored properties through molecular engineering and hydrogen bonding strategies (Wang, Hu, Wang, Liu, & Huang, 2014).
Luminescent Supramolecular Liquid Crystals
Supramolecular liquid crystals, which include specific molecular structures such as the 4-aryl-1H-pyrazole unit, have been reported for their self-assembly and luminescent properties. This research suggests the compound could have applications in developing new luminescent materials or liquid crystal displays, given its potential for similar molecular interactions (Moyano, Barberá, Diosdado, Serrano, Elduque, & Giménez, 2013).
Biological Applications
Research on benzamide derivatives, such as the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlights the potential for discovering novel therapeutic agents. These compounds have been screened for various biological activities, suggesting that similar compounds could have applications in medicinal chemistry for drug development (Saeed, Ejaz, Khurshid, Hassan, al-Rashida, Latif, Lecka, Sévigny, & Iqbal, 2015).
Catalysts in Chemical Synthesis
The use of specific catalysts, such as ytterbium(III) bis(perfluorooctanesulfonyl)imide for the synthesis of tetrahydrobenzo[b]pyrans, demonstrates the importance of catalysts in facilitating chemical reactions. This area of research may indicate potential applications for the compound as a catalyst or a component in catalytic systems for organic synthesis (Hong & Cai, 2010).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O4S/c1-20(2)26(23,24)14-5-3-12(4-6-14)15(22)21(11-16(17,18)19)13-7-9-25-10-8-13/h3-6,13H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTXNCIVCMHAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



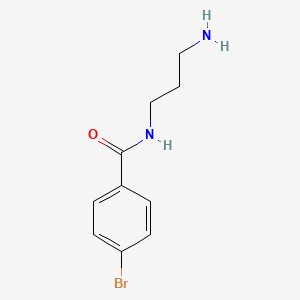
![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)

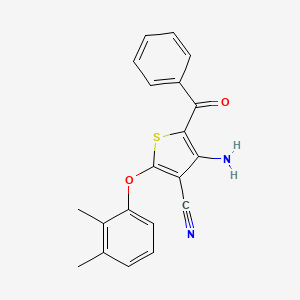

![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
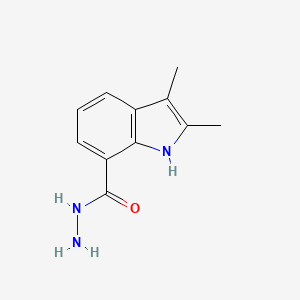
![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)
![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548847.png)
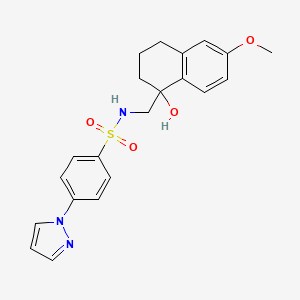
![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)